1-Pyrénilalanine

Vue d'ensemble

Description

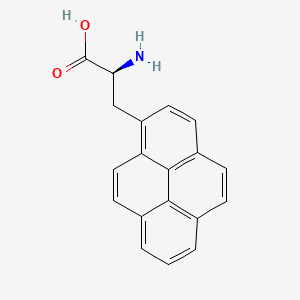

1-Pyrenylalanine is a synthetic amino acid derivative where the pyrene moiety is attached to the side chain of alanine. This compound is notable for its unique fluorescent properties, making it a valuable tool in biochemical and biophysical research. The pyrene group, a polycyclic aromatic hydrocarbon, imparts distinct photophysical characteristics to the molecule, which can be exploited in various scientific applications.

Applications De Recherche Scientifique

1-Pyrenylalanine is utilized in various scientific fields due to its unique properties:

Chemistry: It serves as a fluorescent probe for studying molecular interactions and dynamics. Its fluorescence can be used to monitor conformational changes in peptides and proteins.

Biology: In biological research, 1-pyrenylalanine is incorporated into peptides and proteins to study protein folding, stability, and interactions. Its fluorescence helps in tracking the localization and movement of biomolecules within cells.

Medicine: The compound is used in the development of diagnostic assays and imaging techniques. Its ability to fluoresce under specific conditions makes it valuable in detecting biomolecular interactions and disease markers.

Industry: In industrial applications, 1-pyrenylalanine is used in the development of biosensors and analytical tools for detecting environmental pollutants and monitoring biochemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Pyrenylalanine can be synthesized through several methods. One common approach involves the coupling of pyrene with alanine using peptide synthesis techniques. The process typically includes the following steps:

Protection of Functional Groups: The amino and carboxyl groups of alanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

Coupling Reaction: The protected alanine is then coupled with pyrene using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield 1-pyrenylalanine.

Industrial Production Methods: While the industrial production of 1-pyrenylalanine is not as widespread as other amino acids, the process generally follows similar synthetic routes with optimization for scale, yield, and purity. Large-scale synthesis may involve automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography).

Analyse Des Réactions Chimiques

1-Pyrenylalanine undergoes various chemical reactions, including:

Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinones.

Reduction: Reduction of the pyrene group can be achieved using reducing agents such as lithium aluminum hydride, resulting in dihydropyrene derivatives.

Substitution: Electrophilic substitution reactions can occur on the pyrene ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyrenequinones.

Reduction: Dihydropyrene derivatives.

Substitution: Halogenated or nitrated pyrene derivatives.

Mécanisme D'action

The mechanism by which 1-pyrenylalanine exerts its effects is primarily through its fluorescent properties. The pyrene moiety absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is sensitive to the local environment, allowing researchers to infer information about molecular interactions, conformational changes, and the presence of specific ions or molecules.

Molecular Targets and Pathways:

Protein Interactions: 1-Pyrenylalanine can be incorporated into proteins to study their interactions with other biomolecules.

Membrane Dynamics: Its fluorescence can be used to investigate the dynamics of cell membranes and the behavior of membrane-bound proteins.

Enzyme Activity: The compound can be used to monitor enzyme activity by detecting changes in fluorescence upon substrate binding or product formation.

Comparaison Avec Des Composés Similaires

1-Pyrenylalanine is unique due to its pyrene moiety, which imparts distinct fluorescent properties. Similar compounds include:

2-Naphthylalanine: Another fluorescent amino acid derivative, but with a naphthalene group instead of pyrene. It has different photophysical properties and is used in similar applications.

Dansylalanine: Contains a dansyl group, which also fluoresces but has different excitation and emission wavelengths compared to pyrene.

Fluoresceinylalanine: Incorporates a fluorescein moiety, offering a different set of fluorescent characteristics useful in various biochemical assays.

Each of these compounds has unique properties that make them suitable for specific applications, but 1-pyrenylalanine stands out for its strong and stable fluorescence, making it particularly valuable in detailed molecular studies.

Activité Biologique

1-Pyrenylalanine (1-PyrA) is a non-natural amino acid that has garnered attention for its unique photophysical properties and potential biological applications. This article delves into the biological activity of 1-Pyrenylalanine, highlighting its incorporation into proteins, self-assembly behavior, and pharmacological effects.

1-Pyrenylalanine is an aromatic amino acid derivative characterized by the presence of a pyrene moiety. This compound has been studied for its ability to serve as a fluorescent probe and its role in bioconjugation and protein engineering. Its unique properties make it a valuable tool in biochemical research.

Incorporation into Proteins

1-Pyrenylalanine can be incorporated into proteins through various methods, including genetic code expansion. However, studies have indicated challenges in achieving successful incorporation due to its structural differences compared to natural amino acids. For instance, one study noted that the incorporation of L-1-pyrenylalanine was unsuccessful when attempting to adapt it to the ribosomal machinery, which highlights the limitations of using this compound in standard protein synthesis methods .

Self-Assembly Properties

Recent research has explored the self-assembly characteristics of dipeptides containing 1-pyrenylalanine. A study demonstrated that stereochemical variations in pyrenylalanine-phenylalanine dipeptides significantly influenced their self-assembly behavior. The findings suggest that these dipeptides can form ordered structures, which may have implications for designing novel biomaterials and drug delivery systems .

Pharmacological Activities

The biological activity of 1-pyrenylalanine extends to pharmacological applications. Derivatives of pyrenylalanine have shown promising anti-tumor activity. Specifically, a novel derivative known as HXL131 exhibited significant pharmacological effects against cancer cell lines, indicating that modifications of 1-pyrenylalanine could lead to effective therapeutic agents .

Table 1: Summary of Biological Activities of 1-Pyrenylalanine Derivatives

| Derivative | Biological Activity | Mechanism |

|---|---|---|

| HXL131 | Anti-tumor | Induces apoptosis in cancer cells |

| Pyrenyl-peptide | Fluorescent probe | Enables visualization of protein interactions |

| Dipeptide assemblies | Biomaterial formation | Self-assembled nanostructures |

Case Study: Anti-Tumor Activity of HXL131

In a controlled study, HXL131 was tested on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest. This highlights the potential for developing new anti-cancer therapies based on pyrenylalanine derivatives.

Propriétés

IUPAC Name |

(2S)-2-amino-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10,20H2,(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMOPDBUZPBOPL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87147-90-8 | |

| Record name | 1-Pyrenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087147908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.